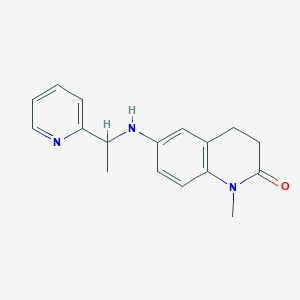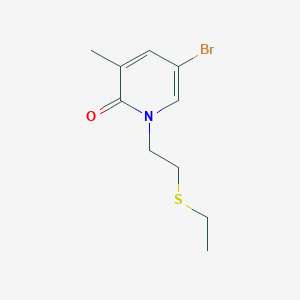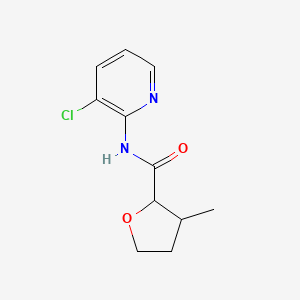![molecular formula C17H19N3O3 B7642162 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions, including chronic pain, inflammation, and cancer. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound also exhibits anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques. Additionally, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, including the development of more efficient synthesis methods, the optimization of therapeutic doses, and the investigation of its potential applications in other disease conditions. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic effects. The development of this compound analogs with improved pharmacokinetic properties and efficacy is also an area of future research.
Métodos De Síntesis
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction between 4-pyrazol-1-ylbenzoic acid and cyclopropylamine, followed by the reaction with 2-methylpropanoic acid. The final product is obtained after purification and isolation using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Propiedades
IUPAC Name |
3-[cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(17(22)23)11-19(14-7-8-14)16(21)13-3-5-15(6-4-13)20-10-2-9-18-20/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLEBJUBZLDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)



![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![3-[Cyclopent-3-ene-1-carbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7642139.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)

![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642191.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)